4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester

Description

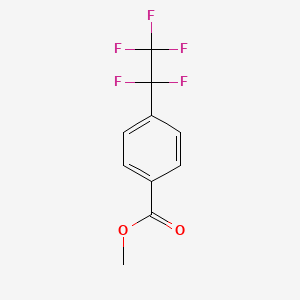

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester (CAS: 383-13-1) is a fluorinated aromatic ester with the molecular formula C₉H₅F₅O₂ and a molecular weight of 240.13 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a pentafluoroethyl (-CF₂CF₃) group at the para position and a methyl ester (-COOCH₃) functional group. The pentafluoroethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s reactivity, polarity, and physicochemical properties. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and lipophilicity .

Properties

Molecular Formula |

C10H7F5O2 |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

methyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate |

InChI |

InChI=1S/C10H7F5O2/c1-17-8(16)6-2-4-7(5-3-6)9(11,12)10(13,14)15/h2-5H,1H3 |

InChI Key |

XZWPPHCLMZJHHR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester typically involves the esterification of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products:

Oxidation: 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid.

Reduction: 4-(1,1,2,2,2-Pentafluoroethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The presence of the pentafluoroethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it useful in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester involves its interaction with various molecular targets. The pentafluoroethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. In drug development, this can lead to improved binding affinity and selectivity for target proteins or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(1,1,2,2,2-pentafluoroethyl)benzoic acid methyl ester and analogous compounds:

Key Comparisons

Fluorination and Electronic Effects The pentafluoroethyl group in the target compound enhances lipophilicity and electron-withdrawing character compared to non-fluorinated analogs like hexyl benzoate or 2-acetylaminobenzoic acid methyl ester. This increases membrane permeability and metabolic stability, making it advantageous for drug design . In contrast, triflusulfuron methyl ester (3 F atoms) leverages fluorine for herbicide activity but incorporates a sulfonylurea moiety for enzyme inhibition .

Compounds like Av7 () demonstrate that amide functionalities (e.g., -NHCOCH₃) can confer antitumor activity, but the absence of fluorine limits their environmental stability .

Thermal and Chemical Stability Fluorinated esters generally exhibit higher thermal stability. For example, thermogravimetric analysis (TGA) of related fluorinated esters (e.g., 4-(4-pentenyloxy)benzoic acid derivatives) shows decomposition temperatures exceeding 200°C, attributed to strong C-F bonds . Non-fluorinated esters degrade at lower temperatures.

Synthetic Utility The target compound is synthesized via esterification of 4-(pentafluoroethyl)benzoic acid (CAS: 383-13-1) with methanol under acidic conditions . Similar fluorinated esters (e.g., trifluoromethyl derivatives) are synthesized via nucleophilic substitution or coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.